

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(R,R)-1,2-

Compound Name: Bis(Methanesulphonyloxymethyl)cyclohexane

Cat. No.: B122170

[Get Quote](#)

Abstract

This technical guide provides an in-depth overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a chiral bifunctional molecule of significant interest in synthetic and medicinal chemistry. Initially developed in the late 1980s as a chiral bis-electrophilic reagent, its contemporary importance is intrinsically linked to its role as a key intermediate in the industrial synthesis of Lurasidone, a prominent atypical antipsychotic medication. This document details the history, discovery, and physicochemical properties of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. Furthermore, it provides comprehensive experimental protocols for its synthesis and the synthesis of its immediate precursor, (1R,2R)-cyclohexane-1,2-diyldimethanol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical data and methodologies.

Introduction and Historical Context

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a sulfonate ester derivative of cyclohexane, first emerged in the late 1980s from research focused on the development of novel chiral bis-electrophilic reagents for applications in molecular synthesis and cross-linking studies.^[1] Its rigid cyclohexane backbone and defined stereochemistry made it an attractive

building block for asymmetric synthesis. While it found niche applications as a chiral alkylating agent and in polymer chemistry, its most significant role to date is in the pharmaceutical industry.^[1]

The primary driver for the large-scale interest in (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane is its crucial function as a key intermediate in the synthesis of Lurasidone.^{[2][3]} Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The specific (R,R)-configuration of this intermediate is essential for establishing the desired stereochemistry of the final active pharmaceutical ingredient.

This guide will systematically present the available technical data on (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane, providing a valuable resource for chemists and pharmaceutical scientists.

Physicochemical and Spectroscopic Data

The properties of (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane have been characterized by various analytical techniques. A summary of its key physicochemical and spectroscopic data is presented below.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{20}O_6S_2$	[1] [2]
Molecular Weight	300.39 g/mol	[2]
Appearance	Off-white solid or viscous, colorless to pale yellow liquid	[1] [4]
Odor	Faint sulfurous	[1]
Melting Point	86-90 °C	[5] [6]
Boiling Point	495.3 ± 18.0 °C (Predicted)	[6]
Density	1.270 g/cm ³	[6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[6] [7]
Optical Rotation	$[\alpha]D^{20} = -27.5^\circ$ (c=4, benzene)	

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane.

Technique	Data	Interpretation
¹ H NMR	δ (ppm): 4.35 (d, $J=10$ Hz, 1H), 4.18 (d, $J=10$ Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H)	The singlets correspond to the methyl protons of the mesyl groups. The multiplets in the upfield region are characteristic of the cyclohexane ring protons. The downfield doublets are attributed to the diastereotopic protons of the -CH ₂ -O- groups.
¹³ C NMR	δ (ppm): 72.1, 37.0, 36.3, 28.3, 24.7	The signal at ~72 ppm corresponds to the carbon atoms of the -CH ₂ -O- groups. The peak at ~37 ppm is from the methyl carbons of the mesyl groups. The remaining signals are from the cyclohexane ring carbons.
IR Spectroscopy	Key absorptions expected around 1350 cm ⁻¹ (asymmetric SO ₂ stretch) and 1175 cm ⁻¹ (symmetric SO ₂ stretch), and C-O stretching bands.	These characteristic strong absorptions are indicative of the sulfonate ester functional groups.
Mass Spectrometry	Molecular Ion (M ⁺) expected at m/z = 300. Fragmentation would likely involve the loss of methanesulfonyl groups (SO ₂ CH ₃) and cleavage of the ether linkage.	Confirms the molecular weight and provides structural information through fragmentation patterns.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This section provides protocols for

the synthesis of the diol precursor and the final mesylated product.

Synthesis of (1R,2R)-cyclohexane-1,2-diyldimethanol

The synthesis of the chiral diol precursor is a critical first step. An enantioselective synthesis has been developed starting from tetrahydrophthalic anhydride.

- Step 1: Esterification and Epimerization: Thionyl chloride-catalyzed esterification of tetrahydrophthalic anhydride in methanol, followed by epimerization of the cis isomer to the more stable trans isomer.
- Step 2: Hydrolysis and Resolution: Hydrolysis of the diester to the diacid, followed by classical resolution to isolate the desired (1R,2R)-enantiomer.
- Step 3: Reduction: Reduction of the resolved diacid with a suitable reducing agent, such as Red-Al, to yield (1R,2R)-cyclohexane-1,2-diyldimethanol.^[3]

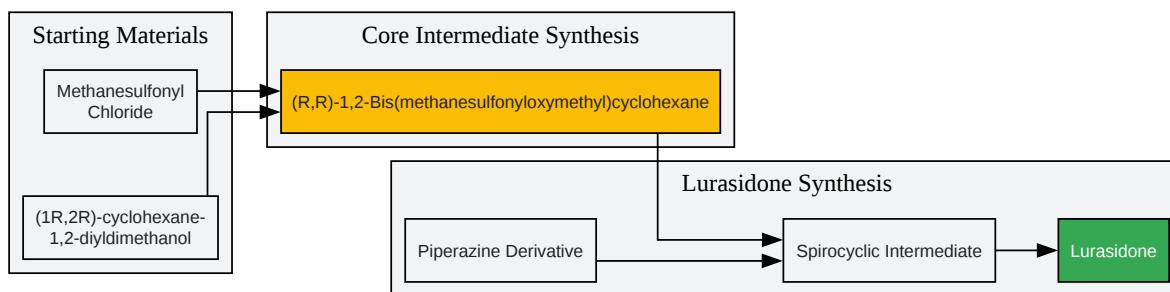
Synthesis of (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane

The final step involves the mesylation of the chiral diol.

Reagents and Equipment:

- (1R,2R)-cyclohexane-1,2-diyldimethanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other inert solvent
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and cooling bath (ice-water or dry ice-acetone)
- Rotary evaporator

- Chromatography equipment for purification

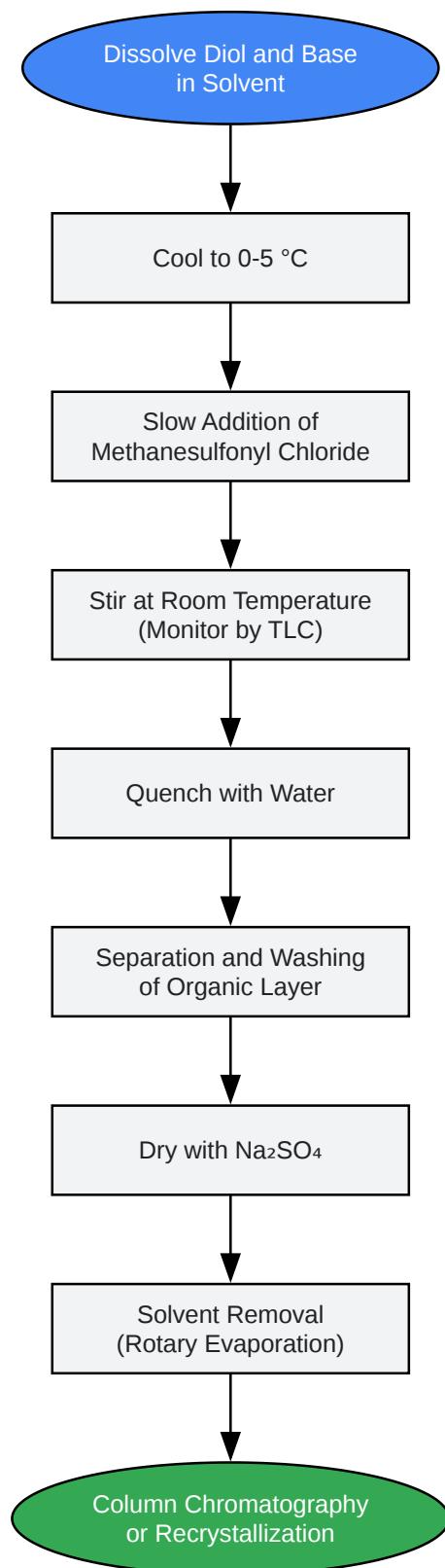

Procedure:

- Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0-5 °C using an ice bath.
- Add triethylamine to the cooled solution.
- Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to obtain pure (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane. A reported yield for this reaction is 92%, with an enantiomeric excess of 99.43%.

Role in Drug Development and Logical Relationships

As previously mentioned, the primary application of (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane is as a pivotal intermediate in the synthesis of Lurasidone. Its importance lies in its ability to introduce the required stereochemistry into the final drug molecule, which is critical for its therapeutic activity and safety profile.

The methanesulfonyloxy groups are excellent leaving groups, facilitating nucleophilic substitution reactions. In the synthesis of Lurasidone, (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane reacts with a piperazine derivative in a bis-alkylation reaction to form a key spirocyclic intermediate.



[Click to download full resolution via product page](#)

Caption: Role of the core intermediate in Lurasidone synthesis.

Experimental Workflow

The overall workflow for the synthesis of (R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane from its diol precursor is a standard procedure in organic synthesis laboratories. The key stages are outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis.

Conclusion

(R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane has evolved from a molecule of academic interest as a chiral building block to a commercially significant intermediate in the pharmaceutical industry. Its well-defined stereochemistry and reactive methanesulfonate groups make it an invaluable component in the asymmetric synthesis of complex molecules like Lurasidone. This technical guide has consolidated the key information regarding its discovery, properties, and synthesis, providing a valuable resource for professionals in the fields of chemical synthesis and drug development. The detailed experimental protocols and workflow diagrams are intended to facilitate its practical application in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. molkem.com [molkem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (R,R)-1,2-bis(methanesulfonyloxyethyl)cyclohexane - Protheragen [protheragen.ai]
- 6. (R,R)-1,2-bis(methanesulfonyloxyethyl)cyclohexane | 186204-35-3 [chemicalbook.com]
- 7. Cas 186204-35-3,(R,R)-1,2-bis(methanesulfonyloxyethyl)cyclohexane | lookchem [lookchem.com]
- To cite this document: BenchChem. [(R,R)-1,2-Bis(methanesulfonyloxyethyl)cyclohexane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122170#discovery-and-history-of-r-r-1-2-bis-methanesulphonyloxyethyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com